(6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid
Overview
Description
(6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms This particular compound features a phenyl group attached to the fourth position of the pyrimidine ring and an acetic acid moiety at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the condensation of benzaldehyde with urea to form 4-phenyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. This intermediate is then subjected to further reactions, such as alkylation with bromoacetic acid, to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyrimidines .
Scientific Research Applications
Chemistry
In chemistry, (6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes like xanthine oxidase, which is involved in the metabolism of purines .
Medicine
Medically, this compound derivatives are being explored for their anti-inflammatory and anti-cancer properties. These derivatives can modulate various biological pathways, making them potential candidates for therapeutic agents .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of (6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, which is beneficial in treating conditions like gout .
Comparison with Similar Compounds
Similar Compounds
4-phenylpyrimidine-2,6-dione: Similar structure but lacks the acetic acid moiety.
6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar core structure but with a carboxylic acid group at the fifth position.
4-phenyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine: An intermediate in the synthesis of (6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a phenyl group and an acetic acid moiety attached to the pyrimidine ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-6-10(9-4-2-1-3-5-9)13-8-14(11)7-12(16)17/h1-6,8H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPMZNROSUZRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-70-1 | |
Record name | 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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